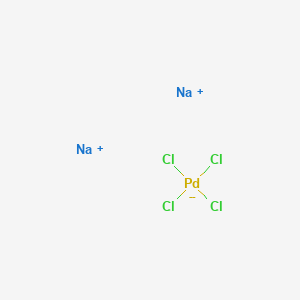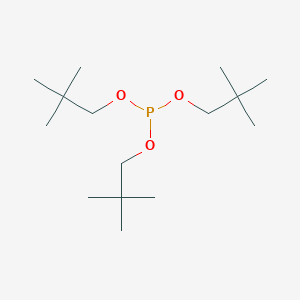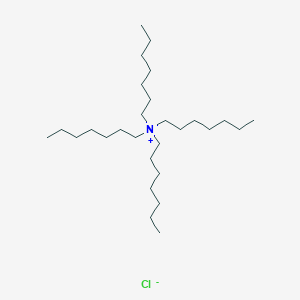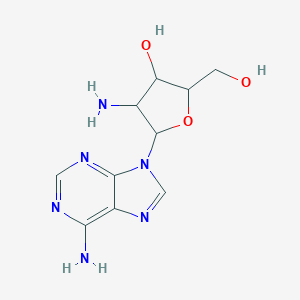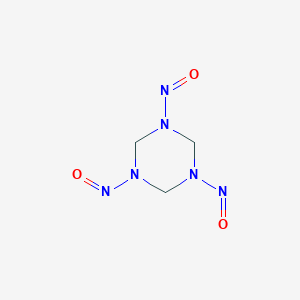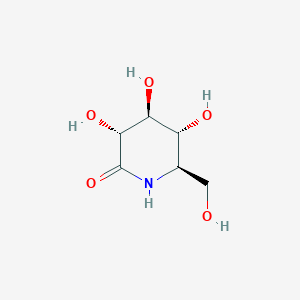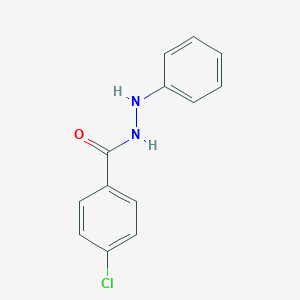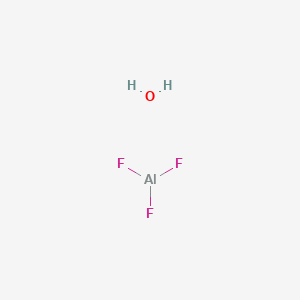
Aluminum fluoride hydrate
Übersicht
Beschreibung
Aluminum fluoride hydrate is an inorganic compound with the chemical formula AlF₃·xH₂O. It forms hydrates, which are colorless solids. The compound is known for its role in various industrial processes, particularly in the production of aluminum. This compound is also used in scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aluminum fluoride hydrate can be synthesized through several methods. One common laboratory method involves treating aluminum hydroxide or aluminum with hydrogen fluoride. The reaction is as follows:
Al(OH)3+3HF→AlF3+3H2O
Industrial Production Methods
In industrial settings, this compound is primarily produced by reacting aluminum trihydrate with fluorspar (calcium fluoride) or fluosilicic acid. The reaction with fluorspar is represented by:
Al(OH)3+3CaF2+3H2SO4→AlF3+3CaSO4+3H2O
Analyse Chemischer Reaktionen
Types of Reactions
Aluminum fluoride hydrate undergoes various chemical reactions, including:
Substitution Reactions: It can react with other halides to form different aluminum halides.
Complex Formation: It forms complexes with other metal ions, which can influence its reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen fluoride, sulfuric acid, and other halides. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products
The major products formed from reactions involving this compound include aluminum halides, aluminum sulfate, and various complex compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Aluminum fluoride hydrate has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in the synthesis of organic compounds.
Biology: It is used in studies involving enzyme inhibition and protein interactions due to its ability to mimic phosphate groups.
Medicine: Research has explored its potential use in drug delivery systems and as a component in dental products.
Industry: It is a crucial additive in the production of aluminum by electrolysis, where it helps lower the melting point and increase the conductivity of the electrolyte solution.
Wirkmechanismus
The mechanism of action of aluminum fluoride hydrate involves its ability to form complexes with other metal ions and mimic phosphate groups. This property allows it to influence various biochemical pathways, particularly those involving ATP phosphohydrolases and phospholipase D. The formation of aluminum fluoride complexes can inhibit or activate specific enzymes, thereby affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aluminum Chloride (AlCl₃): Similar in structure but differs in reactivity and applications.
Aluminum Bromide (AlBr₃): Another halide of aluminum with distinct chemical properties.
Aluminum Iodide (AlI₃): Less commonly used but shares some similarities in terms of complex formation.
Uniqueness
Aluminum fluoride hydrate is unique due to its ability to form stable complexes and its role in lowering the melting point of electrolytes in aluminum production. Its reactivity with various reagents and its applications in different fields make it a versatile compound in both industrial and research settings.
Eigenschaften
IUPAC Name |
trifluoroalumane;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.3FH.H2O/h;3*1H;1H2/q+3;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXFDUABTPNTFB-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.F[Al](F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlF3H2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583428 | |
| Record name | Trifluoroalumane--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.992 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15098-87-0, 32287-65-3 | |
| Record name | Aluminum fluoride (AlF3), trihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15098-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoroalumane--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 32287-65-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



